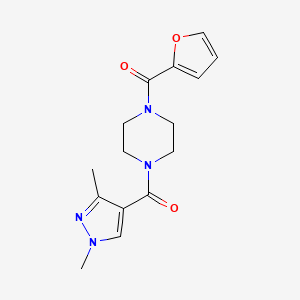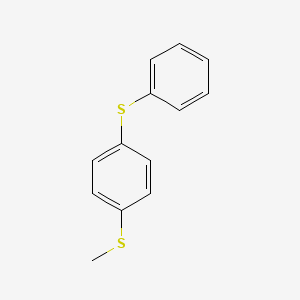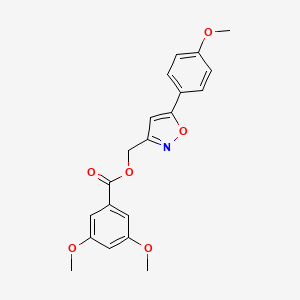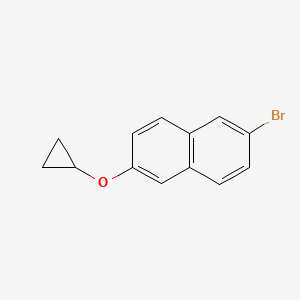
(1,3-dimethyl-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-dimethyl-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone, commonly known as FPL 64176, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), which is an enzyme that plays a key role in regulating the levels of cyclic adenosine monophosphate (cAMP) in the body. By inhibiting PDE4, FPL 64176 has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Aplicaciones Científicas De Investigación
Molecular Interaction and Pharmacophore Models
One study delves into the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, highlighting the importance of conformational analysis and pharmacophore modeling. This research contributes to understanding the steric and electrostatic requirements for receptor binding and antagonist activity, applicable in the design of new therapeutic agents (Shim et al., 2002).
Synthesis and Biological Activities
Another area of application is in the synthesis and evaluation of derivatives for their biological activities. A study reports on the synthesis of pyrazole derivatives, assessing their antibacterial and antioxidant activities. Such compounds hold potential in the development of new drugs with improved efficacy and safety profiles (Golea Lynda, 2021).
Development of Novel Compounds
Research into novel synthetic pathways for producing derivatives containing the pyrazole moiety is another significant application. This work supports the discovery of new compounds with potential applications in medicinal chemistry, highlighting innovative approaches to compound synthesis (Abdelhamid et al., 2012).
Antimicrobial and Antifungal Agents
The antimicrobial and antifungal properties of newly synthesized pyrazole and isoxazole derivatives, including those structurally related to the compound of interest, have been extensively studied. These findings are crucial for developing new treatments for bacterial and fungal infections, showcasing the compound's potential in creating effective antimicrobial agents (Sanjeeva et al., 2022).
Anticancer Activity
Research has also been conducted on novel pyrazole derivatives for their potential as antimicrobial and anticancer agents. This work is vital for the ongoing search for more effective and less toxic cancer treatments, demonstrating the compound's role in the development of new oncological therapies (Hafez et al., 2016).
Corrosion Inhibition
The compound and its derivatives have been studied for their effectiveness as corrosion inhibitors on mild steel in acidic mediums. This research has implications for industrial applications, where preventing metal corrosion is crucial (Singaravelu et al., 2022).
Mecanismo De Acción
Target of action
Pyrazole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Piperazine derivatives also interact with a variety of receptors and have been used in the development of numerous pharmaceuticals.
Mode of action
The exact mode of action would depend on the specific receptors that this compound interacts with. Generally, these compounds can act as agonists or antagonists, modulating the activity of their target receptors .
Biochemical pathways
Pyrazole and piperazine derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, some pyrazole derivatives have shown antiviral, anti-inflammatory, and anticancer activities .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Some pyrazole derivatives, for example, have shown to inhibit the growth of certain types of cancer cells .
Propiedades
IUPAC Name |
[4-(1,3-dimethylpyrazole-4-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-11-12(10-17(2)16-11)14(20)18-5-7-19(8-6-18)15(21)13-4-3-9-22-13/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYULJQUQQSXPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-dimethyl-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Chlorobenzyl)sulfanyl]-4-(diethylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2941908.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2941909.png)
![N-cyclohexyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2941910.png)


![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide](/img/structure/B2941913.png)

![N-(3-(1H-imidazol-1-yl)propyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2941921.png)

![3-(2-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2941926.png)

![1-{[3-(3,7-Dimethyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]carbonyl}-4-methylpiperazine](/img/structure/B2941928.png)
![4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2941929.png)